molecular formula C19H22N6O2 B6454477 6-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2548988-46-9

6-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6454477
CAS No.: 2548988-46-9
M. Wt: 366.4 g/mol
InChI Key: XTPNGDWYNAUOID-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold linked to a 9-methylpurine core via a C6-position substituent. The distinguishing structural feature is the 2,5-dimethylfuran-3-carbonyl group attached to the pyrrolidine-pyrrolidine (octahydropyrrolo[3,4-c]pyrrole) moiety. This substitution introduces a planar, electron-rich aromatic system (dimethylfuran) conjugated to a carbonyl group, which may enhance binding interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-11-4-15(12(2)27-11)19(26)25-7-13-5-24(6-14(13)8-25)18-16-17(20-9-21-18)23(3)10-22-16/h4,9-10,13-14H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPNGDWYNAUOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine with two analogous compounds from the evidence:

Property Target Compound BJ01320 Compound 20 ()
Molecular Formula C₂₀H₂₃N₅O₂ C₁₉H₂₀F₂N₆O₂S C₂₁H₂₂BrN₇
Molecular Weight ~373.44 g/mol 434.46 g/mol ~476.36 g/mol
Core Structure 9-Methylpurine + octahydropyrrolo[3,4-c]pyrrole 9-Methylpurine + octahydropyrrolo[3,4-c]pyrrole Pyrimido[4,5-b]indole + octahydropyrrolo[2,3-c]pyridine + propanenitrile
Key Substituent 2,5-Dimethylfuran-3-carbonyl (3,5-Difluorophenyl)methanesulfonyl 7-Bromo-pyrimidoindole + propanenitrile
Functional Groups Furan carbonyl, tertiary amine, purine Sulfonyl, difluorophenyl, purine Bromo, nitrile, bicyclic amine
Potential Applications Likely kinase inhibition (purine analogs) Sulfonyl groups suggest protease inhibition or receptor antagonism Bromo/nitrile groups may target DNA-binding proteins or enzymes

Key Differences and Implications

  • Substituent Effects: The dimethylfuran-3-carbonyl group in the target compound provides moderate lipophilicity (logP estimated ~2.1) compared to the sulfonyl-difluorophenyl group in BJ01320 (logP ~2.8 due to fluorine and sulfonyl polarity) . This may influence membrane permeability and metabolic stability. In contrast, the furan carbonyl in the target compound may engage in π-π stacking with aromatic residues. Compound 20’s bromo-pyrimidoindole core () introduces a bulky, electron-deficient aromatic system, likely altering selectivity toward kinases or topoisomerases compared to purine-based analogs.
  • Synthetic Complexity :

    • The target compound’s dimethylfuran substituent may simplify synthesis compared to BJ01320’s sulfonyl-difluorophenyl group, which requires sulfonylation under anhydrous conditions .
    • Compound 20’s propanenitrile side chain () suggests additional synthetic steps for nitrile functionalization, increasing complexity.

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